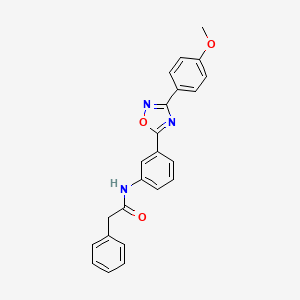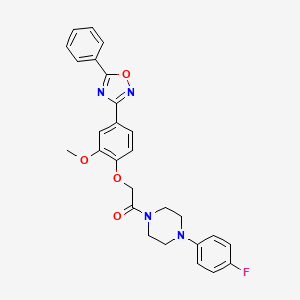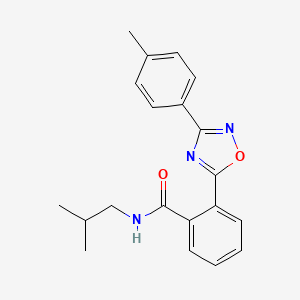
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide, also known as HQNO, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. HQNO is a nitroaromatic compound that has been shown to exhibit antibacterial, antifungal, and antiprotozoal activities.
Wirkmechanismus
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of bacterial respiration. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to inhibit the activity of the bacterial electron transport chain, leading to the accumulation of reactive oxygen species and ultimately resulting in bacterial cell death.
Biochemical and Physiological Effects
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to have a number of biochemical and physiological effects. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to induce the expression of bacterial virulence factors, such as biofilm formation and toxin production. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has also been shown to modulate the immune response, leading to increased inflammation and cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has a number of advantages for lab experiments. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is a synthetic compound that can be easily synthesized in the lab, allowing for large-scale production. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is also stable and has a long shelf life, making it ideal for use in long-term experiments. However, N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide also has some limitations for lab experiments. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is a toxic compound that can be harmful to both humans and the environment, and appropriate safety precautions must be taken when handling N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide.
Zukünftige Richtungen
There are a number of future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide. One area of research is the development of new antibacterial agents based on the structure of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide. Another area of research is the investigation of the role of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide in bacterial virulence and pathogenesis. Additionally, there is interest in the use of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide as a tool for studying bacterial respiration and metabolism. Finally, there is potential for the development of new antiprotozoal agents based on the structure of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide.
Synthesemethoden
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide can be synthesized through a multistep process starting from 2-hydroxyquinoline. The synthesis involves the nitration of 2-hydroxyquinoline to form 2-nitroquinoline, which is then reacted with m-toluidine to form N-(m-tolyl)-2-nitroquinoline. The final step involves the reaction of N-(m-tolyl)-2-nitroquinoline with benzoyl chloride to form N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been extensively studied in scientific research due to its unique properties. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to exhibit antibacterial activity against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has also been shown to have antifungal activity against various fungi, including Candida albicans. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to have antiprotozoal activity against Plasmodium falciparum, the parasite responsible for causing malaria.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-6-4-9-20(12-16)26(24(29)18-8-5-10-21(14-18)27(30)31)15-19-13-17-7-2-3-11-22(17)25-23(19)28/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBPIPULVWMDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxyquinolin-3-yl)methyl]-N-(3-methylphenyl)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)





![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)
